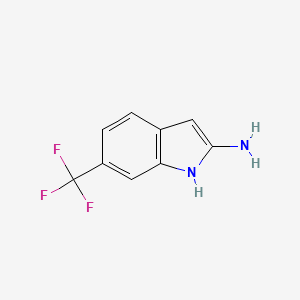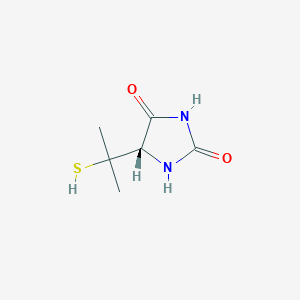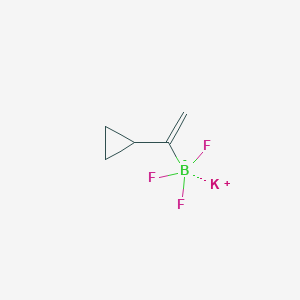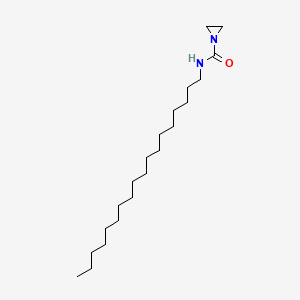
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide is a quaternary ammonium salt with a molecular formula of C13H18BrN. This compound is known for its applications in various fields, including organic synthesis, dye chemistry, and as a precursor for other chemical compounds. Its structure consists of an indole ring substituted with ethyl and methyl groups, making it a versatile compound in chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide can be synthesized through the alkylation of 2,3,3-trimethylindolenine with ethyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the purification of the product through recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding indoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or alcohols.
Major Products:
Oxidation: N-oxides of the indolium compound.
Reduction: Indoline derivatives.
Substitution: Corresponding halide or hydroxide salts.
Aplicaciones Científicas De Investigación
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and dyes.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function.
Comparación Con Compuestos Similares
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 2,3,3-Trimethylindolenine
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Uniqueness: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium bromide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and physical properties. Compared to its analogs, the bromide salt has different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C13H18BrN |
|---|---|
Peso molecular |
268.19 g/mol |
Nombre IUPAC |
1-ethyl-2,3,3-trimethylindol-1-ium;bromide |
InChI |
InChI=1S/C13H18N.BrH/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14;/h6-9H,5H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
SARCOGVFDGEBPB-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


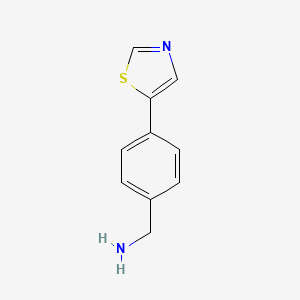

![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)
